N-Ethyl-N-(m-tolyl)methylenediamine
Description
Overview of Substituted Methylenediamine Derivatives
Substituted methylenediamine derivatives are a class of compounds built upon the simplest diamine, methylenediamine. The parent compound, ethylenediamine (B42938) (H₂N-CH₂-CH₂-NH₂), is a widely used building block in chemical synthesis. wikipedia.org Because it contains two amine groups, it is a precursor to various polymers, including polyurethane fibers and PAMAM dendrimers. wikipedia.org
The versatility of the methylenediamine scaffold stems from the ease with which its nitrogen atoms can be substituted with a wide range of functional groups, including alkyl and aryl moieties. These substitutions significantly modify the chemical and physical properties of the resulting derivatives. For instance, N-alkylation and N-arylation can alter the basicity, nucleophilicity, and steric profile of the diamine.
These derivatives are particularly prominent in coordination chemistry, where they act as ligands. Ethylenediamine itself is a well-known bidentate chelating ligand, forming stable complexes with various metal ions. wikipedia.org The introduction of substituents on the nitrogen atoms allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which is crucial for applications in catalysis and materials science. nih.gov For example, salen ligands, derived from the condensation of salicylaldehydes and ethylenediamine, are used in catalysis. wikipedia.org
Contextual Significance of N-Ethyl-N-(m-tolyl)methylenediamine in Organic Chemistry
The specific significance of this compound in organic chemistry is primarily as a synthetic intermediate and a potential ligand. While detailed research focusing exclusively on this compound is limited, its structure suggests several areas of application.
The synthesis of related compounds, such as N-ethyl-m-toluidine, from m-toluidine (B57737) and ethyl bromide is a well-established process in organic synthesis. orgsyn.org This suggests that this compound can be prepared from readily available starting materials. The presence of both an aryl and an alkyl group on the nitrogen atoms makes it an unsymmetrical diamine, which can be a valuable feature in the synthesis of more complex molecules and coordination compounds.
The existence of derivatives such as N-ethyl-N-(3-methylphenyl)-N'-succinyl ethylenediamine indicates that the primary amine group of the parent ethylenediamine can be further functionalized, highlighting its role as a versatile building block. nih.gov This reactivity allows for its incorporation into larger molecular frameworks, potentially for applications in medicinal chemistry or materials science.
Academic Research Landscape for Methylenediamine Chemistry
The academic research landscape for methylenediamine and its derivatives is broad and active. A significant area of focus is their application in coordination chemistry. Researchers are exploring how the substitution on the ethylenediamine ligand influences the structure and properties of metal complexes. nih.gov This research is driven by the potential of these complexes to act as catalysts, with applications ranging from organic synthesis to polymerization.
Another key area of research is the development of green and efficient synthetic routes to ethylenediamine and its derivatives. The catalytic amination of ethylene (B1197577) glycol, for example, is being investigated as an environmentally friendly alternative to traditional methods. acs.orgciac.jl.cn These efforts underscore the industrial importance of this class of compounds.
Furthermore, substituted ethylenediamines are being used to create functional materials. For instance, they can be used as precursors for the synthesis of polymers and dendrimers with specific properties. wikipedia.org The bifunctional nature of these molecules allows for the construction of complex, three-dimensional architectures. The ability of the amine groups to interact with surfaces also makes them relevant in the field of nanotechnology.
Structure
3D Structure
Properties
CAS No. |
94291-73-3 |
|---|---|
Molecular Formula |
C10H16N2 |
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N'-ethyl-N'-(3-methylphenyl)methanediamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(8-11)10-6-4-5-9(2)7-10/h4-7H,3,8,11H2,1-2H3 |
InChI Key |
MIMRHZQSUDZEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CN)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Mechanistic Studies of Reactions Involving N Ethyl N M Tolyl Methylenediamine
Detailed Analysis of Formation Mechanisms
Specific, detailed studies on the formation mechanism of N-Ethyl-N-(m-tolyl)methylenediamine are not readily found in the peer-reviewed literature. However, general synthetic routes for similar N,N'-disubstituted methylenediamines typically involve the condensation of an N-substituted amine with formaldehyde (B43269) and another amine. In the case of this compound, a plausible, though unconfirmed, pathway would be the reaction of N-ethyl-m-toluidine with formaldehyde and ammonia (B1221849) or a primary amine. The reaction likely proceeds through the formation of an iminium ion intermediate.
Another potential route could be the reductive amination of a suitable precursor. For instance, the reaction of N-ethyl-m-toluidine with formaldehyde in the presence of a reducing agent could yield the target compound. The precise mechanism, including the sequence of bond formations and the nature of the rate-determining step, has not been elucidated for this specific molecule.
Mechanisms of Subsequent Derivatization Reactions
Information regarding the mechanisms of subsequent derivatization reactions of this compound is also limited. Arylamines can undergo a variety of reactions, including electrophilic aromatic substitution, diazotization, and coupling reactions. libretexts.org The presence of both a secondary and a primary amino group in this compound suggests a rich and complex reactivity.
Derivatization could occur at several sites:
The Primary Amine: This group can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation.
The Secondary Amine: The secondary amine can also be acylated or alkylated, though its reactivity may be influenced by steric hindrance from the tolyl group.
The Aromatic Ring: The tolyl group is activated towards electrophilic aromatic substitution by the amino group. The directing effects of the methyl and amino groups would influence the position of substitution.
Without specific experimental studies, any proposed mechanisms for derivatization reactions remain speculative and based on the general reactivity of related functional groups.
Role of Reactive Intermediates in Chemical Transformations
The chemical transformations involving this compound would likely involve several types of reactive intermediates.
Iminium Ions: As mentioned in the formation mechanism, iminium ions are key intermediates in Mannich-type reactions, which are a common method for synthesizing aminomethylated compounds.
Carbocations: In electrophilic aromatic substitution reactions on the tolyl ring, arenium ion (or sigma complex) intermediates would be formed.
Radical Intermediates: Some reactions of arylamines, particularly under oxidative conditions, can proceed through radical intermediates. libretexts.org
The specific roles and characteristics of these intermediates in the context of this compound chemistry have not been a subject of detailed investigation.
Theoretical Approaches to Reaction Mechanism Elucidation
A comprehensive search of scientific databases reveals a lack of specific theoretical studies focused on the reaction mechanisms of this compound. While computational chemistry is a powerful tool for understanding reaction pathways, it has not yet been applied to this particular compound in the published literature.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and energetics of molecules and transition states. In principle, DFT could be used to model the formation of this compound, identify the structures of transition states and intermediates, and calculate activation energies. Such studies could differentiate between possible reaction pathways and provide a detailed, atomistic understanding of the mechanism. However, no such DFT studies specific to this compound have been reported.
Computational methods can also be employed to analyze the kinetics and thermodynamics of chemical reactions. By calculating the Gibbs free energy of reactants, products, and transition states, it is possible to predict reaction rates and equilibrium constants. This type of analysis for the formation and derivatization of this compound would provide valuable quantitative insights but is currently unavailable in the scientific literature.
Derivatives, Analogues, and Structure Function Correlations Chemical Perspective
Synthetic Routes to N-Ethyl-N-(m-tolyl)methylenediamine Derivatives
The synthesis of derivatives of this compound can be approached by modifying either the central methylenediamine unit or the peripheral m-tolyl ring. These modifications are crucial for developing structure-activity relationships (SAR).
The methylenediamine backbone of the molecule features two nitrogen atoms with different substitution patterns: one is a primary amine (-NH2) and the other is a tertiary amine. This inherent asymmetry allows for selective chemical modifications.
N-Alkylation and N-Acylation: The primary amine is the most reactive site for standard alkylation or acylation reactions. Introducing various alkyl or acyl groups at this position can significantly alter the molecule's steric bulk, lipophilicity, and hydrogen bonding capacity.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which can then be reduced to a secondary amine. This is a powerful method for introducing a wide variety of substituents.
Use in Polymer Functionalization: The reactive nature of diamines like ethylenediamine (B42938) is utilized in broader chemical synthesis. For instance, ethylenediamine can be used to introduce amine functionalities onto polymer backbones, such as dextran, by reacting with an activated polymer. acs.orgacs.org This process, involving the amination of a backbone, highlights a synthetic strategy that could be adapted for incorporating the this compound moiety into larger systems. acs.orgacs.org
A general approach for derivatization at the primary amine is outlined in the table below.
| Reaction Type | Reagent Example | Product Type | Significance of Modification |
| N-Acylation | Acetyl Chloride | N'-acetyl-N-ethyl-N-(m-tolyl)methylenediamine | Introduces an amide bond, alters electronic properties and hydrogen bonding capability. |
| N-Alkylation | Methyl Iodide | N'-methyl-N-ethyl-N-(m-tolyl)methylenediamine | Increases basicity and steric bulk at the nitrogen center. |
| Reductive Amination | Benzaldehyde, followed by NaBH4 | N'-benzyl-N-ethyl-N-(m-tolyl)methylenediamine | Adds a larger, flexible hydrophobic group. |
The m-tolyl group provides a scaffold for modifications via electrophilic aromatic substitution. The N-ethylamino group is a powerful activating group and is ortho, para-directing. This directs incoming electrophiles to the positions ortho and para to the nitrogen atom (positions 2, 4, and 6 on the ring).
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the aromatic ring, which can serve as handles for further cross-coupling reactions.
Nitration: Introducing a nitro group can be achieved with nitrating agents, though the strongly activating nature of the amino group requires careful control of reaction conditions to avoid over-reaction or oxidation. The nitro group can subsequently be reduced to an amine, providing another point for derivatization.
The synthetic challenge lies in controlling the regioselectivity and preventing side reactions on the nitrogen atoms of the methylenediamine chain, which may require the use of protecting groups.
Design Principles for Ethylenediamine-Based Scaffolds in Chemical Research
Ethylenediamine and its derivatives are considered "privileged scaffolds" in medicinal chemistry because they are capable of binding to multiple biological targets. nih.gov Their design is often guided by the structure of the target macromolecule. purdue.edu A structural scaffold provides the necessary framework to position interacting chemical groups in the correct geometry for binding. wiley-vch.de
Structure-based design relies on the three-dimensional structure of a target, typically a protein or enzyme, to design molecules that can bind with high affinity and selectivity. purdue.edu The ethylenediamine scaffold is particularly well-suited for this approach.
Scaffold Hopping and Bioisosteric Replacement: In drug design, a core scaffold like ethylenediamine can be used to replace a different chemical core (e.g., a cyclohexanediamine) while maintaining the essential spatial orientation of key binding groups. researchgate.net This allows for the exploration of new chemical space and the optimization of properties like solubility or metabolic stability.
Exploiting Target Sub-pockets: A key strategy involves using a scaffold to link different chemical fragments that can simultaneously occupy multiple sub-pockets within a target's binding site. nih.gov For example, in the design of farnesyltransferase inhibitors, a four-fold substituted ethylenediamine scaffold was computationally conceived to position substituents in four distinct pockets of the enzyme's active site, leading to potent inhibitors. nih.gov
Computational Modeling: Programs that perform molecular docking, such as GOLD, can be used to predict how a designed molecule with an ethylenediamine core might fit into a target's active site, guiding the selection of which derivatives to synthesize. nih.gov
| Design Principle | Description | Example Application |
| Scaffold Rigidity | Introducing a more rigid scaffold can pre-organize the molecule into its bioactive conformation, reducing the entropic penalty of binding. wiley-vch.de | Cyclization of the ethylenediamine backbone to limit conformational freedom. |
| Vectorial Display | Using the scaffold to orient functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in specific vectors to match complementary sites on a macromolecule. | Attaching a benzonitrile (B105546) group to one nitrogen and an imidazole (B134444) to the other to target different regions of an enzyme active site. nih.gov |
| Late-Stage Diversification | Designing a synthesis route where diverse functional groups can be added to the scaffold in the final steps, allowing for the rapid creation of a library of related compounds. nih.govmdpi.com | Preparing a core this compound structure with a reactive handle for later modification. |
The three-dimensional shape, or conformation, of a molecule is critical to its function. Conformational analysis investigates the different spatial arrangements of atoms that can occur due to rotation around single bonds.
For derivatives of this compound, rotations around the C-N and C-C bonds of the ethylenediamine backbone are particularly important. The relative orientation of the substituents on the nitrogen atoms can be described by dihedral angles. Theoretical calculations, such as Density Functional Theory (DFT), can predict the most stable conformers. nih.gov
The chemical significance of conformation is profound:
Binding Affinity: A molecule must adopt a specific conformation to fit optimally into a binding site. The energy cost of adopting this "bioactive conformation" influences its binding affinity.
Reactivity: The accessibility of reactive sites can be influenced by the molecule's preferred conformation due to steric hindrance.
Experimental techniques like 2D NOESY NMR can be used to determine spatial correlations between atoms, providing evidence for the predicted conformations in solution. nih.gov
Investigation of Chemical Interactions with Macromolecular Systems (Methodological Focus)
Understanding how a molecule like an this compound derivative interacts with a macromolecule (e.g., an enzyme, receptor, or DNA) is key to elucidating its mechanism of action. Several biophysical and structural biology techniques are employed for this purpose.
| Method | Information Provided | Example of Use |
| X-ray Crystallography | Provides a high-resolution, three-dimensional atomic map of the molecule bound to its macromolecular target. nih.govresearchgate.net | Determining the precise binding mode of an ethylenediamine-based inhibitor in the active site of farnesyltransferase, revealing specific hydrogen bonds and stacking interactions. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can determine the solution-state structure of the molecule-macromolecule complex and identify which parts of the molecule and target are in close contact. | Using 2D NOESY experiments to confirm spatial proximity between protons on the ligand and the protein, validating a docked conformation. nih.gov |
| Computational Docking | Predicts the preferred binding orientation and affinity of a molecule within the binding site of a macromolecule. | Using software to screen a virtual library of ethylenediamine derivatives to prioritize which compounds to synthesize for biological testing. nih.gov |
| Transmission Electron Microscopy (TEM) | Visualizes the morphology and structure of nanoscale assemblies, which can be formed by the self-assembly of derivatives with macromolecules. acs.org | Characterizing nano-objects formed by the self-assembly of polymers functionalized with ethylenediamine derivatives. acs.org |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALLS) | Determines the molar mass and size of molecule-macromolecule complexes in solution, confirming binding and stoichiometry. acs.org | Analyzing the formation of a complex between a derivatized scaffold and its target protein. |
These methods provide complementary information, from atomic-level detail to bulk solution behavior, that is essential for the rational design and optimization of chemically and biologically active molecules based on the this compound scaffold.
In Vitro Biochemical Assay Development for Ligand-Target Interactions
To understand the biological role of this compound, the development of in vitro biochemical assays is a critical first step. These assays are designed to measure the direct interaction between the compound and a potential biological target, such as a protein or enzyme. The choice of assay depends on the nature of the target and the expected interaction.
For instance, if this compound were hypothesized to be an enzyme inhibitor, an enzymatic assay would be developed. This would involve measuring the rate of the enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would indicate inhibition, and further studies could determine the mechanism of this inhibition (e.g., competitive, non-competitive, or uncompetitive).
Alternatively, if the compound is thought to interact with a receptor, a binding assay would be more appropriate. Radioligand binding assays, for example, use a radioactively labeled molecule known to bind to the receptor. The ability of this compound to displace the radioligand would be measured, providing information on its binding affinity.
The data generated from these assays, such as the half-maximal inhibitory concentration (IC₅₀) or the binding affinity (Kᵢ), are crucial for quantifying the potency of the compound and for comparing it with its derivatives and analogues.
Structural Basis of Chemical Binding to Biological Receptor Sites (e.g., Enzyme Active Sites)
A definitive understanding of a compound's mechanism of action comes from elucidating the three-dimensional structure of its complex with its biological target. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of these interactions.
If a complex of this compound and a target protein were to be crystallized and its structure solved, it would reveal the precise orientation of the compound in the binding site. This would allow for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the protein.
This structural information is invaluable for explaining the observed biological activity and for guiding the rational design of new molecules with improved properties. For example, if a hydrogen bond is identified as being critical for binding, derivatives could be synthesized that enhance this interaction, potentially leading to increased potency.
Computational Modeling of Chemical-Biomolecular Interactions
Computational modeling has become an indispensable tool in chemical biology, offering insights into ligand-receptor interactions that can be difficult to obtain through experimental methods alone. These in silico approaches can be used to predict how a compound like this compound might bind to a target protein, to rationalize its structure-activity relationships, and to design new experiments.
Molecular docking is a widely used computational technique that predicts the preferred binding mode of a ligand to a receptor. This method requires a three-dimensional structure of the target protein, which can be obtained from experimental sources or through homology modeling. Docking simulations can be used to screen virtual libraries of compounds against a target, prioritizing those with the highest predicted binding affinity for experimental testing.
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. By simulating the movements of atoms over time, MD can be used to assess the stability of a predicted binding mode and to calculate the free energy of binding, which is a more rigorous measure of binding affinity.
The table below summarizes some of the computed properties of this compound.
| Computed Property | Value |
| Molecular Formula | C₁₀H₁₆N₂ |
| Molecular Weight | 164.25 g/mol |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
Data sourced from PubChem. nih.gov
Applications of N Ethyl N M Tolyl Methylenediamine in Chemical Sciences and Industrial Processes
Function as Chemical Intermediates in Fine Chemical Synthesis
N-Ethyl-N-(m-tolyl)methylenediamine primarily serves as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. Its bifunctional nature, possessing two nitrogen atoms with differing substituents, allows for a variety of chemical modifications. This versatility makes it a valuable precursor in the production of a range of fine chemicals.
Substituted ethylenediamines, the class to which this compound belongs, are widely recognized for their role as intermediates in the synthesis of pharmaceuticals and agrochemicals. The introduction of specific alkyl and aryl groups on the nitrogen atoms can influence the biological activity and physical properties of the final products. While specific pathways involving this compound are proprietary or not widely published, the general utility of such compounds suggests its potential application in the development of novel active ingredients.
For instance, related N-substituted ethylenediamines are crucial in creating ligands for coordination chemistry, which are essential in catalysis and material science. cas.org The synthesis of N-ethylethylenediamine, a simpler analogue, is highlighted in patents as an important intermediate for various organic syntheses, including the preparation of certain antibiotics. google.com This underscores the significance of the N-ethyl amine functionality in generating valuable end-products.
Utilization in Photochemistry and Related Industrial Applications
The application of N-substituted amines in photochemistry, particularly in photopolymerization processes, is a field of significant industrial importance. These compounds can act as co-initiators in photoinitiating systems, which are crucial for the curing of inks, coatings, and dental resins upon exposure to light. Aromatic amines, in particular, can participate in photo-induced electron transfer reactions, generating reactive species that initiate polymerization.
The general mechanism involves the amine acting as an electron donor in the presence of a photosensitizer. Upon light absorption, the photosensitizer transfers energy to the amine, leading to the formation of a radical cation and a subsequent radical that initiates the polymerization chain reaction. The efficiency of this process is influenced by the structure of the amine, including the nature of the substituents on the nitrogen and the aromatic ring.
Role as Reagents in Specific Organic Transformations
Beyond their role as intermediates, certain diamine derivatives can function as reagents in specific chemical reactions, facilitating particular molecular transformations.
Reagent in Fluorosulfurylation Reactions
While there is no direct evidence of this compound being used in fluorosulfurylation reactions, the reactivity of related N-alkylanilines is relevant. These reactions are important for introducing the fluorosulfonyl group (-SO2F) into organic molecules, a functional group of interest in medicinal chemistry and materials science. The nitrogen atom of the amine can play a crucial role in activating or directing the reaction. The specific steric and electronic environment provided by the ethyl and m-tolyl groups in this compound could potentially influence the outcome of such transformations.
Broader Industrial Relevance of Methylenediamine Compounds
The industrial importance of the broader family of methylenediamine and ethylenediamine (B42938) compounds is vast and well-established. These compounds are fundamental building blocks in the chemical industry, with applications spanning numerous sectors.
Ethylenediamines are used in large quantities for the production of a wide array of industrial chemicals. nih.gov Their ability to react with various functional groups makes them key precursors for:
Polymers: They are used in the production of polyamide resins and polyurethane fibers.
Chelating Agents: Ethylenediaminetetraacetic acid (EDTA), a widely used chelating agent, is synthesized from ethylenediamine.
Corrosion Inhibitors: These compounds are formulated into paints, coolants, and fuel additives to prevent corrosion. nih.gov
Dyes and Photographic Chemicals: The reactivity of the amine groups makes them suitable for the synthesis of various dyes and chemicals used in color photography development.
The table below summarizes the key industrial applications of the broader class of methylenediamine and ethylenediamine compounds, providing context for the potential utility of this compound.
| Application Area | Specific Use |
| Polymers | Precursor for polyamide resins and polyurethane fibers. |
| Chelating Agents | Synthesis of EDTA and other chelating agents. |
| Corrosion Inhibition | Additive in paints, coolants, and fuel. nih.gov |
| Fine Chemicals | Intermediate in the synthesis of pharmaceuticals and agrochemicals. |
| Dyes | Precursor for various types of dyes. |
| Photographic Industry | Component in color photography developing solutions. |
While specific data for this compound remains limited in the public domain, its structural characteristics firmly place it within a class of compounds that are integral to modern chemical and industrial processes. Further research and patent literature may reveal more direct and specific applications of this particular molecule.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular architecture of N-Ethyl-N-(m-tolyl)methylenediamine, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Detailed Research Findings: While specific experimental NMR data for this compound is not readily available in the reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds like N-methylethanamine. buyersguidechem.comdocbrown.infodocbrown.info
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group's methylene (B1212753) and methyl protons, the methylene bridge protons, the protons of the tolyl methyl group, and the aromatic protons on the m-tolyl ring. The integration of these signals would correspond to the number of protons in each unique environment. docbrown.info The chemical shifts (δ) and splitting patterns (due to spin-spin coupling) would provide critical information about the connectivity of the molecule. For instance, the ethyl group would likely present as a quartet for the -CH2- group coupled to the -CH3 group, and a triplet for the -CH3 group. The aromatic protons would appear in the downfield region, with their splitting pattern revealing their substitution pattern on the benzene (B151609) ring.
¹³C NMR: The carbon-13 NMR spectrum would display a unique signal for each carbon atom in a different chemical environment. docbrown.info This would include separate peaks for the two carbons of the ethyl group, the methylene bridge carbon, the tolyl methyl carbon, and the distinct carbons of the aromatic ring. The chemical shifts of these signals would be indicative of the electronic environment of each carbon atom.
Predicted ¹H and ¹³C NMR Data for this compound
This table is predictive and based on general principles of NMR spectroscopy.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ethyl -CH₃ | 1.1 - 1.3 (triplet) | 12 - 16 |
| Ethyl -CH₂- | 2.5 - 2.8 (quartet) | 45 - 50 |
| Methylene -CH₂- | 4.0 - 4.5 (singlet or broad singlet) | 50 - 60 |
| Tolyl -CH₃ | 2.2 - 2.4 (singlet) | 20 - 23 |
| Aromatic C-H | 6.5 - 7.2 (multiplets) | 110 - 130 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of its chemical bonds.
Detailed Research Findings: Experimental IR spectra for this compound are not publicly documented. However, the expected characteristic absorption bands can be inferred from the known vibrational frequencies of its constituent functional groups, with reference to similar molecules like N-Ethyl-3-methylaniline. chemicalbook.com
N-H Stretch: A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the region of 3300-3500 cm⁻¹.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would appear just below 3000 cm⁻¹.
C-N Stretch: The C-N stretching vibrations for both the aromatic and aliphatic amines would be observed in the 1250-1350 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively.
Aromatic C=C Stretch: Benzene ring C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
Predicted IR Absorption Bands for this compound
This table is predictive and based on characteristic IR absorption frequencies.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Alkyl Groups | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aromatic Amine | C-N Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic system of this compound.
Detailed Research Findings: Specific UV-Vis spectral data for this compound is not available in published literature. The presence of the substituted benzene ring is expected to give rise to characteristic absorption bands in the UV region. The position and intensity of the maximum absorbance (λmax) would be influenced by the ethylamino and methyl substituents on the aromatic ring.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.
Detailed Research Findings: While no experimental mass spectrum for this compound is directly available, its molecular weight is calculated to be 164.25 g/mol . nih.gov In a mass spectrometer, the molecule would be ionized to produce a molecular ion peak (M⁺) at m/z 164. Subsequent fragmentation would likely involve the cleavage of bonds adjacent to the nitrogen atoms and the aromatic ring, leading to characteristic fragment ions. For instance, the fragmentation of related compounds like Benzenemethanamine, N-ethyl-N-(3-methylphenyl)- has been studied. nist.gov
Predicted Mass Spectrometry Data for this compound
This table is predictive and based on the compound's structure and common fragmentation pathways.
| Ion | m/z (predicted) | Description |
|---|---|---|
| [C₁₀H₁₆N₂]⁺ | 164 | Molecular Ion (M⁺) |
| [C₉H₁₂N]⁺ | 134 | Loss of CH₂NH₂ |
| [C₈H₁₀N]⁺ | 120 | Loss of C₂H₅NH₂ |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are essential for separating this compound from impurities and for determining its purity.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound, allowing for its separation from other volatile components in a mixture and for purity assessment.
Detailed Research Findings: There is no specific GC method published for this compound. However, methods for the analysis of structurally similar compounds, such as N-Ethyl-m-toluidine, have been established and indicate that this compound is amenable to GC analysis. nih.gov A typical GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound between the stationary phase of the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The purity can be determined by the relative area of the peak corresponding to this compound in the chromatogram. For enhanced identification, the GC system can be coupled with a mass spectrometer (GC-MS), which provides mass spectral data for the eluting components. swgdrug.org
Typical GC Parameters for Analysis of Aromatic Amines
This table provides a general example of GC conditions and is not specific to this compound.
| Parameter | Value |
|---|---|
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature ramp (e.g., 100 °C hold, then ramp to 280 °C) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation and quantification of aromatic amines, including this compound. The method's high resolution and sensitivity make it ideal for analyzing complex mixtures. In a typical application, a reversed-phase (RP) column, such as a C18 column, is employed for separation. chromatographyonline.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). lcms.cz This gradient elution allows for the effective separation of compounds with varying polarities. lcms.cz
For the quantification of this compound, UV detection is commonly used, with the wavelength set to an absorbance maximum for the analyte. researchgate.net More advanced systems may couple HPLC with mass spectrometry (LC-MS), which provides enhanced selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragments. waters.comoup.com The development of Ultra-High-Performance Liquid Chromatography (UPLC) methods has further advanced the analysis of aromatic amines by significantly reducing analysis time and solvent consumption while improving separation efficiency. waters.com Method validation is a critical step, establishing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ) to ensure reliable results. researchgate.net For instance, studies on similar aromatic amines have demonstrated linearity with correlation coefficients (r²) exceeding 0.999 and detection limits in the nanomolar range. nih.gov
Table 1: Illustrative HPLC-MS/MS Parameters for Aromatic Amine Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography System | Agilent LC 1200 series or similar | oup.com |
| Column | Reversed-phase XDB-C18, 1.8 µm particle size (50 x 4.6 mm) | oup.com |
| Mobile Phase A | Water + 0.1% Formic Acid | lcms.cz |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | lcms.cz |
| Flow Rate | 0.4 mL/min | lcms.cz |
| Column Temperature | 40 °C | lcms.cz |
| Detector | Triple Quadrupole Mass Spectrometer (MS/MS) | oup.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | oup.com |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | oup.com |
Crystallographic Analysis for Solid-State Structure Determination
Crystallographic analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of a crystalline compound like this compound.
X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. The process begins with growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique pattern of reflections. The intensities and positions of these reflections are meticulously recorded by a detector. researchgate.net
While specific crystallographic data for this compound were not found, the analysis of a structurally related compound, (E,E)-N,N′-Bis(4-tolylmethylidene)ethylenediamine, illustrates the type of data obtained. researchgate.net Such studies yield critical information about the crystal system, space group, and unit cell dimensions. researchgate.net
Table 2: Example Crystal Data and Structure Refinement Parameters for a Related Diamine Compound
| Parameter | Value | Reference |
|---|---|---|
| Empirical Formula | C18H20N2 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P21/n | researchgate.net |
| Unit Cell Dimensions | ||
| a (Å) | 6.842 (2) | researchgate.net |
| b (Å) | 7.531 (2) | researchgate.net |
| c (Å) | 14.933 (5) | researchgate.net |
| β (°) | 100.801 (7) | researchgate.net |
| Volume (ų) | 755.8 (4) | researchgate.net |
| Z (molecules per unit cell) | 2 | researchgate.net |
| Radiation | Mo Kα (λ = 0.71073 Å) | researchgate.net |
| Final R-factor [I > 2σ(I)] | 0.056 | researchgate.net |
Crystal Structure Refinement and Analysis
The raw diffraction data collected from the X-ray experiment is processed to solve and refine the crystal structure. The initial step, solving the structure, involves determining the approximate positions of the atoms in the unit cell. This is often achieved using direct methods. researchgate.net Following this, the structural model is refined using a least-squares method. researchgate.net During refinement, atomic coordinates and thermal displacement parameters (which describe the vibration of atoms) are adjusted to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. nih.gov
The quality of the final structure is assessed by metrics such as the R-factor (or agreement factor), which should be as low as possible for a good refinement. researchgate.net Analysis of the refined structure reveals detailed geometric information, such as intramolecular bond distances, angles, and torsion angles. It also provides insight into intermolecular interactions, like hydrogen bonding or C-H···π interactions, which dictate how molecules pack together in the crystal lattice. researchgate.net
Automated and Green Analytical Approaches
Modern analytical chemistry emphasizes the development of methods that are not only accurate and reliable but also efficient and environmentally benign.
Implementation of Self-Driving Laboratories for Analytical Process Optimization
Self-driving laboratories (SDLs), which integrate artificial intelligence (AI), machine learning algorithms, and automated robotics, are poised to revolutionize analytical chemistry. acs.orgweforum.org These autonomous systems can design, execute, and analyze experiments in a closed loop, rapidly exploring vast experimental spaces to find optimal conditions. acs.orgresearchgate.net
In the context of analyzing this compound, an SDL could be tasked with optimizing the HPLC method. acs.org The AI component would use machine learning models to predict chromatographic performance based on a set of parameters (e.g., mobile phase composition, pH, temperature, gradient profile). mdpi.com The robotic platform would then automatically prepare and inject samples, run the HPLC system under the conditions suggested by the AI, and collect the data. nih.gov The results would be fed back to the AI, which would update its model and propose the next set of experiments, iteratively moving towards a predefined goal, such as achieving baseline separation of all components in the shortest possible time with the lowest possible detection limits. acs.org This approach accelerates method development, improves reproducibility by removing human error, and can uncover complex parameter interactions that might be missed in a traditional one-factor-at-a-time approach. nih.gov
Principles and Practices of Green Analytical Chemistry
Green Analytical Chemistry (GAC) aims to make analytical practices safer and more environmentally sustainable by reducing or eliminating hazardous substances and minimizing energy consumption and waste generation. mostwiedzy.plsemanticscholar.org The principles of GAC can be directly applied to the analytical methods for this compound.
Key practices include:
Solvent Reduction and Replacement : A primary goal is to minimize the use of toxic organic solvents like acetonitrile and methanol, which are common in HPLC. mostwiedzy.pl This can be achieved by using miniaturized analytical systems (e.g., UPLC, capillary electrophoresis) that require smaller solvent volumes. waters.com Another strategy is to replace hazardous solvents with greener alternatives, such as ethanol (B145695), or to develop methods using aqueous-based mobile phases. mostwiedzy.plmdpi.com
Miniaturization of Sample Preparation : Traditional sample preparation techniques like liquid-liquid extraction (LLE) are often solvent-intensive. GAC promotes the use of miniaturized and solvent-less techniques such as solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME). oup.comajprd.comnih.gov These methods drastically reduce solvent consumption and waste while often improving enrichment factors. oup.com
Energy Efficiency : Selecting analytical instruments with lower energy consumption and optimizing methods to reduce run times contribute to a greener process. semanticscholar.org
By integrating these principles, the analysis of this compound can be performed in a way that is not only scientifically robust but also environmentally responsible. nih.gov
Software Tools for Analytical Method Greenness Assessment (e.g., AGREE, Eco-Scale)
The growing emphasis on sustainable practices in chemical analysis has spurred the development of dedicated software tools to evaluate the environmental impact of analytical methods. These tools provide a systematic and quantitative approach to assessing the "greenness" of a procedure, moving beyond qualitative descriptions. For the characterization and quantification of this compound, the application of such tools is crucial in selecting and developing methods that are not only scientifically sound but also environmentally responsible. Two prominent and widely used tools in this domain are the Analytical GREEnness Metric (AGREE) and the Analytical Eco-Scale.
The core purpose of these tools is to offer a clear, objective, and comprehensive assessment of the environmental footprint of an analytical method. nih.gov This is achieved by breaking down the entire analytical process into various components and evaluating each against established green analytical chemistry principles. nih.govresearchgate.net For a compound like this compound, this would involve scrutinizing every step from sample preparation and reagent use to instrumentation and waste generation.
AGREE (Analytical GREEnness Metric)
The software calculates a final score on a scale from 0 to 1, where a higher score indicates a greener method. acs.org A key feature of AGREE is its user-friendly interface and the generation of a clear, visual output in the form of a pictogram. nih.govsemanticscholar.org This pictogram displays the final score in the center, surrounded by segments representing each of the 12 GAC principles. The color of each segment corresponds to its individual score, providing an at-a-glance understanding of the method's strengths and weaknesses in terms of greenness. mostwiedzy.pl This allows for a detailed and multi-faceted evaluation of an analytical procedure for this compound.
The assessment criteria are transformed into a unified 0–1 scale, and users can assign different weights to each principle, allowing for a customized evaluation based on specific priorities or contexts. nih.gov
Analytical Eco-Scale
The Analytical Eco-Scale offers a different yet equally valuable approach to assessing the environmental impact of analytical procedures. researchgate.netexlibrisgroup.com It functions as a semi-quantitative tool that evaluates the greenness of a method by subtracting penalty points from a base score of 100, which represents an ideal "green" analysis. exlibrisgroup.comoup.com
Penalty points are assigned for aspects of the analytical method that deviate from the green ideal. These include the hazards and amounts of reagents used, energy consumption of instrumentation, and the quantity and treatment of waste generated. researchgate.netexlibrisgroup.com The final score categorizes the method's greenness, with a score greater than 75 considered excellent, between 50 and 75 as acceptable, and below 50 as inadequate. oup.com
A significant advantage of the Eco-Scale is its straightforward calculation and its focus on the most impactful aspects of an analytical method. exlibrisgroup.com When evaluating a method for this compound, the Eco-Scale would penalize the use of large volumes of toxic solvents, energy-intensive techniques, and the generation of significant amounts of hazardous waste.
Comparative Overview
While both AGREE and the Eco-Scale aim to promote greener analytical practices, they differ in their methodology and the breadth of criteria considered. AGREE provides a more holistic assessment based on the 12 GAC principles, whereas the Eco-Scale focuses on a more limited set of high-impact parameters. acs.org In some cases, the two tools can yield different assessments for the same method, highlighting their complementary nature. acs.org For a comprehensive greenness evaluation of analytical methods for this compound, employing both tools can provide a more nuanced and robust understanding.
Predictive software tools can also play a crucial role in the early stages of method development, allowing for the in silico optimization of chromatographic conditions, for instance. acdlabs.com This predictive capability helps in minimizing the number of trial-and-error experiments, thereby saving resources and reducing waste from the outset. acdlabs.com
Interactive Data Table: Comparison of AGREE and Eco-Scale Assessment Criteria
| Feature | AGREE (Analytical GREEnness Metric) | Analytical Eco-Scale |
| Fundamental Principle | Based on the 12 principles of Green Analytical Chemistry (GAC). nih.govacs.org | Penalty-point system based on deviations from an ideal green analysis. researchgate.netexlibrisgroup.com |
| Scoring System | A final score from 0 to 1, with 1 being the greenest. acs.org | A score starting from a base of 100; penalty points are subtracted. oup.com |
| Output Format | A pictogram with a central score and 12 colored segments representing each GAC principle. nih.govsemanticscholar.org | A numerical score categorizing the method as excellent (>75), acceptable (50-75), or inadequate (<50). oup.com |
| Assessment Criteria | Considers a wide range of factors including sample preparation, reagent use, energy consumption, and safety. nih.govcsic.es | Primarily focuses on the amount and hazard of reagents, energy consumption, and waste. researchgate.netexlibrisgroup.com |
| Flexibility | Allows user-defined weighting of the 12 principles. nih.gov | Fixed penalty points for specific deviations. researchgate.net |
| Software Availability | Freely available open-source software. nih.gov | Calculation is typically performed manually based on established penalty points. |
Computational and Theoretical Chemistry Studies of N Ethyl N M Tolyl Methylenediamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure of molecules. solidstatetechnology.us This method allows for the optimization of the molecule's geometry, finding the most stable three-dimensional arrangement of atoms by minimizing the total energy.
For a molecule like N-Ethyl-N-(m-tolyl)methylenediamine, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a variety of electronic properties. researchgate.netresearchgate.net These calculations provide a detailed picture of the molecule's electronic behavior and reactivity.
Table 1: Electronic Properties Calculable via DFT
| Property | Description | Significance |
|---|---|---|
| Total Energy | The total energy of the molecule in its optimized, lowest-energy state. | A key indicator of molecular stability. solidstatetechnology.us |
| Dipole Moment | A measure of the net molecular polarity arising from charge distribution. | Influences intermolecular interactions and solubility. researchgate.net |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Reveals regions prone to electrophilic or nucleophilic attack. researchgate.net |
| Ionization Potential | The energy required to remove an electron from the molecule. | Relates to the molecule's ability to act as an electron donor. researchgate.net |
| Electron Affinity | The energy released when an electron is added to the molecule. | Relates to the molecule's ability to act as an electron acceptor. researchgate.net |
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com
The analysis of these frontier orbitals is crucial for understanding a molecule's reactivity and electronic transitions. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a primary indicator of molecular stability and reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net These electronic transitions are responsible for how the molecule absorbs light, a property that can be predicted using methods like Time-Dependent DFT (TD-DFT). researchgate.netnih.gov
Table 2: Key Concepts in Molecular Orbital Analysis
| Concept | Definition | Implication for this compound |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Indicates the regions of the molecule most susceptible to electrophilic attack and its electron-donating capability. scispace.com |
| LUMO | Lowest Unoccupied Molecular Orbital | Indicates the regions of the molecule most susceptible to nucleophilic attack and its electron-accepting capability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. A small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net |
| Electronic Transitions | Excitation of an electron from an occupied orbital (like HOMO) to an unoccupied one (like LUMO). | These transitions determine the molecule's UV-Visible absorption spectrum. nih.gov |
Molecular Modeling and Simulation Techniques
Beyond static electronic properties, molecular modeling can simulate the dynamic behavior of molecules, including their flexibility and spectroscopic signatures.
Molecules are not rigid structures; they can rotate around their single bonds to adopt various spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and the energy barriers between them. This is often accomplished by performing a Potential Energy Scan (PES), where the molecule's energy is calculated as a specific dihedral angle is systematically rotated. researchgate.net
For this compound, the flexibility of the ethylenediamine (B42938) and ethyl groups is significant. A computational study on the related ethylenediamine molecule showed that its most stable conformation is the gauche form, where the N-C-C-N dihedral angle is approximately 63.0°. researchgate.net This is the conformation typically observed when ethylenediamine acts as a chelating ligand in metal complexes. researchgate.net A similar analysis for this compound would reveal how the bulkier tolyl and ethyl substituents influence its preferred shape and stability.
Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These theoretical predictions, when compared to experimental spectra, can confirm the proposed molecular structure. epstem.net
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate the electronic transitions that give rise to a UV-Vis spectrum. researchgate.net This method calculates the absorption wavelengths (λmax) and helps assign them to specific electronic transitions, such as n→π* or π→π*. researchgate.net
Vibrational Spectroscopy (IR & Raman): DFT calculations can also compute the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra, providing a vibrational fingerprint of the molecule that can be used for identification. researchgate.net
Table 3: Computational Prediction of Spectroscopic Data
| Spectroscopy Type | Computational Method | Predicted Parameters |
|---|---|---|
| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C chemical shifts. nih.gov |
| UV-Visible | TD-DFT (Time-Dependent DFT) | Maximum absorption wavelengths (λmax) and corresponding electronic transitions. researchgate.net |
| Infrared & Raman | DFT | Vibrational frequencies, IR intensities, and Raman activities. researchgate.net |
Computational Approaches in Chemical Design
The true power of computational chemistry lies in its predictive capabilities, which allow for the rational design of new molecules with desired properties. By establishing structure-property relationships, researchers can modify a base molecule to enhance specific characteristics.
For instance, research into new monomers for bone cements involved the synthesis and characterization of N-(methacryloyloxyethyl)-N-ethyl-m-toluidine, a compound structurally related to this compound. In such studies, computational analysis would be invaluable for predicting how changes to the molecular structure—such as substituting a methylenediamine group with a polymerizable methacrylate (B99206) group—affect properties like reactivity, stability, and interaction with other materials. By simulating these properties beforehand, computational design can streamline the development of new functional materials and reduce the need for extensive trial-and-error synthesis.
In Silico Strategies for Chemical Library Design and Optimization
In the realm of modern drug discovery and materials science, in silico methodologies are indispensable for the rapid and cost-effective design of chemical libraries. These computational techniques enable the exploration of vast chemical spaces to identify molecules with desired properties. This compound serves as a valuable starting scaffold for the generation of focused chemical libraries due to its structural features, which offer multiple points for chemical modification.
The process of designing a virtual library around a core scaffold like this compound involves several key stages, beginning with the definition of the scaffold and culminating in a filtered set of candidate molecules with optimized properties. researchgate.net This approach allows for the systematic exploration of structure-activity relationships (SAR) and structure-property relationships (SPR).
Scaffold Definition and Enumeration
The foundational step in library design is the definition of the core scaffold. This compound (1) possesses distinct reactive sites amenable to virtual modification: the secondary amine, the primary amine, and the aromatic ring.
Structure of the Core Scaffold
Figure 1. Chemical structure of this compound.
Computational tools can be employed to generate a virtual library by systematically adding a variety of substituents or building blocks to these reactive sites. This process, often referred to as scaffold decoration, can be guided by predefined chemical reactions to ensure synthetic feasibility. researchgate.net For instance, the amine groups can undergo reactions such as acylation, alkylation, or sulfonylation, while the aromatic ring can be subjected to electrophilic substitution, allowing for the introduction of a wide range of functional groups.
Virtual Library Generation
Generative models, such as Lib-INVENT, can be utilized to decorate the this compound scaffold. researchgate.net These models can rapidly propose extensive chemical libraries where all compounds share the same core but possess diverse peripheral chemistry. researchgate.net The generation process can be tailored by specifying a list of viable chemical reactions, thereby ensuring that the resulting virtual compounds are synthetically accessible. researchgate.netnih.gov
A hypothetical library generation based on the this compound scaffold might involve the reactions listed in the table below.
Table 1: Hypothetical Reactions for Virtual Library Generation
| Reaction Type | Reagent Class | Modification Site |
| Acylation | Carboxylic Acids, Acid Chlorides | Primary/Secondary Amine |
| Sulfonylation | Sulfonyl Chlorides | Primary/Secondary Amine |
| Reductive Amination | Aldehydes, Ketones | Primary Amine |
| Suzuki Coupling | Boronic Acids | Aromatic Ring (after halogenation) |
| Buchwald-Hartwig Amination | Amines | Aromatic Ring (after halogenation) |
Property Calculation and Filtering
Once a virtual library is generated, the next crucial step is the calculation of various physicochemical and pharmacokinetic properties for each molecule. This allows for the filtering of the library to remove compounds with undesirable characteristics and to prioritize those with a higher probability of success in subsequent developmental stages.
Commonly calculated properties include molecular weight (MW), lipophilicity (logP), hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), and polar surface area (PSA). These descriptors are often evaluated against established guidelines like Lipinski's Rule of Five to assess "drug-likeness."
Table 2: Sample Data for a Hypothetical Filtered Library based on this compound
| Compound ID | Modification | MW ( g/mol ) | XLogP3 | HBD | HBA | PSA (Ų) |
| Core Scaffold | - | 164.25 | 2.3 | 2 | 2 | 29.3 |
| Lib-Cmpd-001 | Acetylation of primary amine | 206.29 | 2.1 | 2 | 3 | 52.5 |
| Lib-Cmpd-002 | Benzoylation of primary amine | 268.35 | 3.5 | 2 | 3 | 52.5 |
| Lib-Cmpd-003 | Methylation of secondary amine | 178.28 | 2.6 | 1 | 2 | 17.1 |
| Lib-Cmpd-004 | Sulfonylation of primary amine (with benzenesulfonyl chloride) | 304.42 | 3.1 | 2 | 4 | 74.6 |
| Lib-Cmpd-005 | Bromination of aromatic ring | 243.15 | 3.1 | 2 | 2 | 29.3 |
Note: The data in this table is hypothetical and for illustrative purposes. The properties for the core scaffold are from PubChem. nih.gov
Optimization through Iterative Design
The true power of in silico library design lies in its iterative nature. The initial library and its calculated properties can be used to train predictive models. For example, if the goal is to design inhibitors for a specific protein target, the virtual library members can be docked into the protein's active site using software like AutoDock. nih.gov The resulting docking scores, which estimate binding affinity, can be used as an objective for optimization. nih.gov
A generative model can then be fine-tuned through reinforcement learning to produce new libraries of compounds that are biased towards higher predicted activity, better pharmacokinetic profiles, or a combination of multiple desired parameters. researchgate.net This iterative "Design-Make-Test-Analyze" cycle, performed entirely within a computational environment, significantly accelerates the identification of lead candidates long before any chemical synthesis is undertaken. researchgate.net
The use of this compound as a starting scaffold provides a robust framework for such computational endeavors. Its relatively simple structure and multiple points for diversification make it an ideal candidate for exploring targeted regions of chemical space, ultimately leading to the efficient discovery of novel molecules with tailored functions.
Q & A
Q. What are the optimal synthetic routes for N-Ethyl-N-(m-tolyl)methylenediamine, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves alkylation of methylenediamine derivatives with m-tolyl and ethyl groups. Key parameters include solvent polarity (e.g., aprotic solvents like THF), temperature control (60–80°C), and catalysts such as palladium or nickel complexes to facilitate coupling reactions. Yield optimization may require iterative adjustments to stoichiometry and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing structural purity and detecting impurities in this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substitution patterns and confirming the absence of unreacted precursors. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are recommended for purity assessment, particularly to detect trace byproducts like N-ethyl or m-tolyl derivatives .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term preservation?
Methodological Answer: Stability studies indicate sensitivity to light and moisture. Storage in amber glass vials under inert gas (argon or nitrogen) at 4°C minimizes degradation. Periodic analysis via FT-IR or UV-Vis spectroscopy is advised to monitor hydrolytic or oxidative breakdown .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s catalytic activity in organic reactions, and how can its selectivity be modulated?
Methodological Answer: The tertiary amine groups in this compound act as electron donors, enhancing catalytic activity in cross-coupling reactions. Selectivity can be tuned by modifying the steric bulk of the m-tolyl group or introducing chiral auxiliaries. Computational modeling (DFT) helps predict electronic effects on reaction pathways .
Q. What challenges arise in N-nitration of methylenediamine derivatives, and how can these be mitigated in energetic materials research?
Methodological Answer: Direct N-nitration is hindered by the compound’s low basicity and susceptibility to decomposition in acidic media. Alternative strategies include using nitrolysis reagents (e.g., HNO₃/H₂SO₄ mixtures) at controlled temperatures (<10°C) and stabilizing intermediates via N-protection (e.g., acetyl groups) .
Q. How do structural modifications of this compound influence its interactions with biological targets, such as enzyme inhibition?
Methodological Answer: Substituent effects on bioactivity can be systematically studied via SAR (Structure-Activity Relationship) assays. For example, replacing the ethyl group with bulkier alkyl chains may enhance hydrophobic interactions with enzyme active sites, as validated by molecular docking and in vitro inhibition assays .
Q. What thermochemical data are critical for predicting the compound’s behavior in high-temperature applications?
Methodological Answer: Enthalpy of formation (ΔfH°), heat capacity (Cp), and thermal decomposition thresholds are essential. These can be experimentally determined via differential scanning calorimetry (DSC) or computed using group-additivity models, validated against gas-phase thermochemistry datasets .
Q. How can qualitative rigor be maintained when developing new theoretical models for this compound’s reactivity?
Methodological Answer: Grounded theory approaches should integrate iterative cycles of data collection (e.g., kinetic studies) and abductive reasoning to reconcile discrepancies between experimental and computational results. Triangulation with multiple spectroscopic and chromatographic datasets ensures theoretical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
